Tricyclohexyltin chloride
Overview
Description
Tricyclohexyltin chloride is an organotin compound with the chemical formula C18H33ClSn. It is a white solid that is soluble in organic solvents such as ethanol, ether, toluene, and chloroform, but insoluble in water . This compound is known for its high thermal stability and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Tricyclohexyltin chloride is an organotin compound
Mode of Action
Organotin compounds are known to interact with their targets, often inhibiting their function or altering their structure .
Biochemical Pathways
Organotin compounds are known to interfere with various biochemical processes, including enzyme activity and protein function .
Pharmacokinetics
It is known that the compound is soluble in ethanol, ether, toluene, and chloroform, but insoluble in water
Result of Action
Organotin compounds are generally toxic and can cause a variety of adverse effects at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that it may be more active in certain environments than others . Additionally, its stability in air but reactivity with water suggests that it may be more effective and stable in dry environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexyltin chloride can be synthesized through several methods. One common method involves the reaction of tin tetrachloride (SnCl4) with cyclohexylmagnesium chloride, which is prepared from chlorocyclohexane and magnesium in a toluene-tetrahydrofuran medium . Another method involves the reaction of tin tetrachloride with dicyclohexylaluminum chloride, which is obtained by reacting diisobutylaluminum chloride with cyclohexene in the presence of a binary catalyst system composed of zirconium dichloride and titanium tetra-n-butoxide .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting chlorocyclohexane with magnesium to form cyclohexylmagnesium chloride, which is then reacted with tin tetrachloride in a toluene-tetrahydrofuran medium . This method is favored due to its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyltin chloride undergoes various chemical reactions, including substitution, reduction, and complexation reactions. It is commonly used in the synthesis of organotin derivatives and other organometallic compounds .
Common Reagents and Conditions
Substitution Reactions: this compound can react with nucleophiles such as alkoxides, thiolates, and amines to form corresponding organotin compounds.
Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride to form tricyclohexyltin hydride.
Complexation Reactions: It forms complexes with various ligands, including phosphines and nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions include tricyclohexyltin hydride, tricyclohexyltin alkoxides, and various organotin complexes .
Scientific Research Applications
Tricyclohexyltin chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tricyclohexyltin chloride can be compared with other organotin compounds such as tributyltin chloride, triphenyltin chloride, and trimethyltin chloride. These compounds share similar properties but differ in their specific applications and reactivity:
Tributyltin Chloride: Known for its use as a biocide in marine antifouling paints.
Triphenyltin Chloride: Used as a fungicide and in the synthesis of other organotin compounds.
Trimethyltin Chloride: Studied for its neurotoxic effects and used in research on neurodegenerative diseases.
This compound is unique due to its high thermal stability and its specific applications in organic synthesis and as an enzyme inhibitor .
Properties
IUPAC Name |
tricyclohexylstannanylium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVZYIKTLISAIH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3091-32-5 | |
Record name | Tricyclohexyltin chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3091-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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